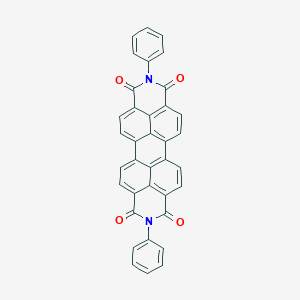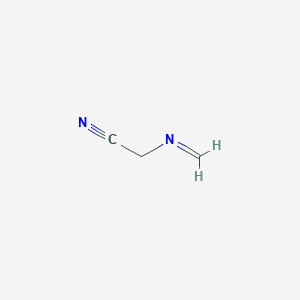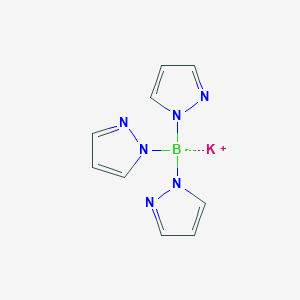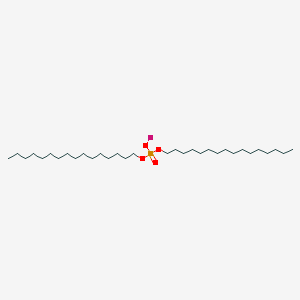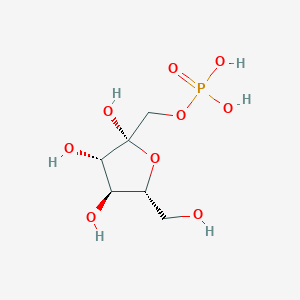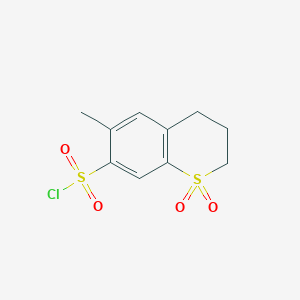
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol is a chemical compound that belongs to the category of tertiary alcohols. It is also known as alpha-terpineol, and it is widely used in the fragrance and flavor industries due to its pleasant aroma and taste. However, the compound has also shown potential in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol is not fully understood, but it is believed to act on several biological pathways. The compound has been shown to interact with GABA receptors in the brain, which are responsible for regulating anxiety and stress levels. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, the compound has been shown to have sedative and anxiolytic properties, reducing anxiety and stress levels. It has also been shown to have anti-inflammatory and antioxidant properties, reducing inflammation and oxidative stress in the body. Additionally, the compound has been investigated for its potential in cancer treatment, with some studies showing that it may have anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol in lab experiments is its availability and low cost. The compound is widely used in the fragrance and flavor industries, making it easy to obtain in large quantities. However, one limitation of using the compound is its potential toxicity. While the compound has been shown to be relatively safe in animal studies, it may have adverse effects in humans if used in high doses.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol. One potential area of research is its potential in cancer treatment. Further studies are needed to determine the exact mechanism of action and efficacy of the compound in cancer cells. Another area of research is the compound's effects on the central nervous system. More studies are needed to determine the optimal dosage and potential side effects of the compound in humans. Finally, the compound's anti-inflammatory and antioxidant properties may have potential in the treatment of other diseases, such as cardiovascular disease and diabetes.
Synthesemethoden
The synthesis of 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol can be achieved through several methods. One of the most common methods is the reduction of alpha-terpinyl acetate with sodium borohydride. Another method involves the isomerization of alpha-pinene oxide with a Lewis acid catalyst such as zinc chloride. The yield of the synthesis process varies depending on the method used, but it typically ranges from 60-80%.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol has shown potential in scientific research due to its ability to interact with biological systems. The compound has been studied for its effects on the central nervous system, particularly its sedative and anxiolytic properties. It has also been investigated for its anti-inflammatory and antioxidant properties, as well as its potential in cancer treatment.
Eigenschaften
CAS-Nummer |
16204-64-1 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
3-methyl-1-(2,4,6-trimethylphenyl)butan-1-ol |
InChI |
InChI=1S/C14H22O/c1-9(2)6-13(15)14-11(4)7-10(3)8-12(14)5/h7-9,13,15H,6H2,1-5H3 |
InChI-Schlüssel |
FHPWATCCDJJRHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(CC(C)C)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(CC(C)C)O)C |
Synonyme |
α-Isobutyl-2,4,6-trimethylbenzyl alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





